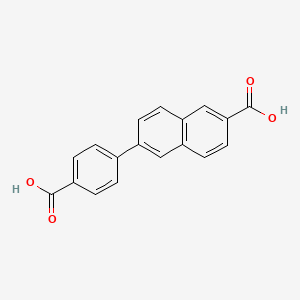
6-bromo-5,5,6,6-tetrafluorohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-5,5,6,6-tetrafluorohexan-1-ol is an organic compound with the molecular formula C6H9BrF4O It is characterized by the presence of four fluorine atoms and one bromine atom attached to a hexanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5,5,6,6-tetrafluorohexan-1-ol typically involves the fluorination and bromination of hexanol derivatives. One common method includes the reaction of hexanol with bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-5,5,6,6-tetrafluorohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a fluorinated hexanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of fluorinated ketones or aldehydes.
Reduction: Formation of fluorinated hexanol derivatives.
Substitution: Formation of various substituted hexanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-bromo-5,5,6,6-tetrafluorohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-5,5,6,6-tetrafluorohexan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5,5,6,6-Tetrafluorohexanol: Lacks the bromine atom, resulting in different reactivity and applications.
6-Bromohexanol: Lacks the fluorine atoms, leading to distinct chemical properties and uses.
5,5,6,6-Tetrafluoro-6-chlorohexanol:
Uniqueness
6-bromo-5,5,6,6-tetrafluorohexan-1-ol is unique due to the combination of fluorine and bromine atoms on the hexanol backbone. This unique substitution pattern imparts specific chemical properties, such as increased reactivity and potential for forming diverse derivatives, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H9BrF4O |
|---|---|
Peso molecular |
253.03 g/mol |
Nombre IUPAC |
6-bromo-5,5,6,6-tetrafluorohexan-1-ol |
InChI |
InChI=1S/C6H9BrF4O/c7-6(10,11)5(8,9)3-1-2-4-12/h12H,1-4H2 |
Clave InChI |
ZDABGWUMQNZNPK-UHFFFAOYSA-N |
SMILES canónico |
C(CCO)CC(C(F)(F)Br)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2Z)-but-2-en-1-yl]trichlorosilane](/img/structure/B8608798.png)
![1'-(4-Methoxyphenyl)sulfonylspiro[indene-1,4'-piperidine]](/img/structure/B8608809.png)

![(+)-{[7-Pyridin-3-yl-2,3-dihydro-1-benzofuran-2-yl]methyl}amine](/img/structure/B8608814.png)


![2-Propenoic acid, 2-methyl-, 2-[4-(chlorocarbonyl)phenoxy]ethyl ester](/img/structure/B8608840.png)

![1-[3-(triazol-1-yl)phenyl]piperidin-4-ol](/img/structure/B8608855.png)

